
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate is a chemical compound that has been found to have various applications in scientific research. This compound is a member of the isoxazole family and has been synthesized using various methods. The compound has been found to have potential as an anti-inflammatory agent and has been studied for its mechanism of action and physiological effects.
科学的研究の応用
Structural Studies and Synthesis
- Structural Characterization and Synthesis : The compound has been involved in studies for its structural characteristics. For instance, research into closely related phenylisoxazoles has provided insights into their crystal structures and the implications for their chemical behavior (Stöger et al., 2013). Additionally, the synthesis of esters and amides of pyridine- and 1,2-azolcarbonic acids, which include derivatives containing isoxazole, has been explored for various applications (Kazak et al., 2021).
Biological and Medicinal Research
- DNA Binding and Antimicrobial Properties : Research indicates that certain complexes containing (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate derivatives have been synthesized and shown to have DNA-binding properties and potential antimicrobial effects (Ramesh et al., 2018). This demonstrates the compound's potential in biochemical applications.
Agricultural and Environmental Applications
- Herbicidal Activity : Some research has been conducted into the herbicidal properties of isoxazole derivatives, indicating potential agricultural uses. For example, certain derivatives have demonstrated effective weed control in paddy fields, suggesting a potential application in crop management (Hwang et al., 2005).
Material Science and Chemistry
- Synthesis of Various Derivatives : Studies have focused on synthesizing various derivatives of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate for different applications, such as in material science or as intermediates in chemical reactions (Zanakhov et al., 2022).
特性
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c1-24-16-13(6-4-8-19-16)17(21)22-10-11-9-15(23-20-11)12-5-2-3-7-14(12)18/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXJYYOYPPYRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


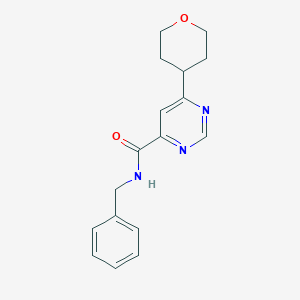
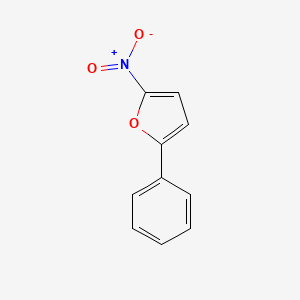

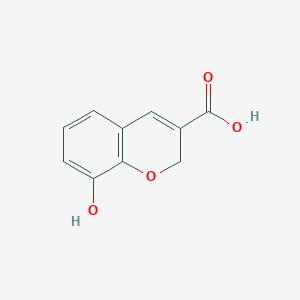
![3-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817615.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2817616.png)

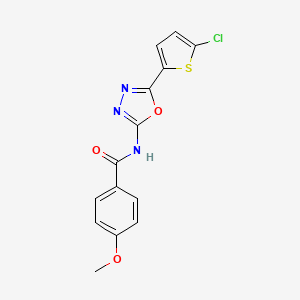

![Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2817623.png)
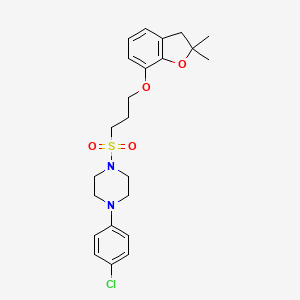
![1-Benzofuran-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2817625.png)
